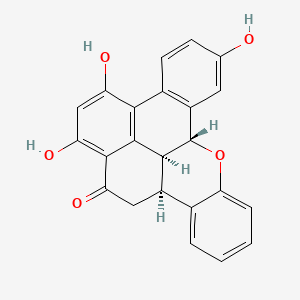
Ohioensin-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ohioensin-A is a member of hydroxyisoflavans.
This compound is a natural product found in Polytrichum pallidisetum and Polytrichastrum alpinum with data available.
Activité Biologique
Ohioensin-A, a compound derived from the moss Polytrichum species, has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Source
This compound is classified as a benzonaphthoxanthenone, a type of natural product that exhibits significant biological properties. It is primarily isolated from the Antarctic moss Polyerichastrum alpinum and related species like Polytrichum formosum. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
1. Anti-inflammatory Properties
Research has demonstrated that this compound exhibits potent anti-inflammatory effects. A study showed that it can suppress the expression of adhesion molecules induced by tumor necrosis factor-alpha (TNF-α) in vascular smooth muscle cells (VSMCs). This suppression is crucial as it may reduce leukocyte recruitment and progression of atherosclerosis. The following table summarizes key findings related to its anti-inflammatory activity:
| Concentration (μg/ml) | VCAM-1 Expression Inhibition (%) | ICAM-1 Expression Inhibition (%) |
|---|---|---|
| 0.1 | 20 | 25 |
| 1 | 40 | 45 |
| 10 | 60 | 70 |
The results indicate that this compound effectively reduces TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in a dose-dependent manner .
2. Antioxidant Activity
This compound has also been shown to exhibit antioxidant properties by reducing intracellular reactive oxygen species (ROS) production. This activity is significant as excessive ROS can lead to cellular damage and inflammation. The compound's ability to modulate oxidative stress pathways further supports its potential as a therapeutic agent against oxidative stress-related diseases .
3. Cytotoxic Effects on Cancer Cells
This compound displays cytotoxicity against various cancer cell lines, including murine leukemia (PS) and breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis through the activation of specific signaling pathways, which could be leveraged for developing anti-cancer therapies .
Molecular Docking Studies
Molecular docking studies have identified key interactions between this compound and several biological targets, including:
- Androgen Receptor (AR)
- Estrogen Receptor (ESR1)
- Mitogen-Activated Protein Kinase 3 (MAPK3)
- AKT1
These interactions suggest that this compound may influence pathways associated with cancer progression and hormonal regulation .
Case Study: Anti-inflammatory Mechanism
In a controlled laboratory setting, VSMCs were treated with TNF-α to induce inflammation. Subsequent treatment with this compound resulted in a significant decrease in monocyte adhesion to VSMCs, highlighting its potential role in preventing vascular inflammation:
- Control Group (without treatment) : High monocyte adhesion observed.
- This compound Treated Group : Marked reduction in monocyte adhesion compared to control.
This case study reinforces the compound's efficacy in modulating inflammatory responses at the cellular level .
Propriétés
Numéro CAS |
121353-47-7 |
|---|---|
Formule moléculaire |
C23H16O5 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(1R,15S,23S)-4,9,11-trihydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |
InChI |
InChI=1S/C23H16O5/c24-10-5-6-12-14(7-10)23-20-13(11-3-1-2-4-18(11)28-23)8-15(25)21-17(27)9-16(26)19(12)22(20)21/h1-7,9,13,20,23-24,26-27H,8H2/t13-,20+,23+/m1/s1 |
Clé InChI |
DBGJQYIYUBGFLT-GQIHDASDSA-N |
SMILES |
C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |
SMILES isomérique |
C1[C@H]2[C@@H]3[C@H](C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |
SMILES canonique |
C1C2C3C(C4=C(C=CC(=C4)O)C5=C3C(=C(C=C5O)O)C1=O)OC6=CC=CC=C26 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















